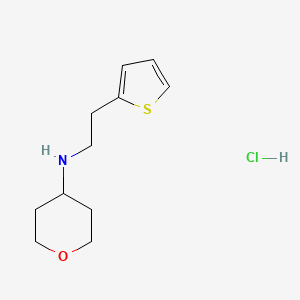

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride

描述

N-(2-(Thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride is a tertiary amine hydrochloride salt featuring a tetrahydropyran (oxane) core substituted at the 4-position with an amine group. This amine is further functionalized with a 2-(thiophen-2-yl)ethyl substituent, introducing a sulfur-containing aromatic heterocycle (thiophene) via an ethyl linker. The compound’s structure combines moderate lipophilicity (due to the thiophene moiety) with water solubility conferred by the hydrochloride salt.

属性

IUPAC Name |

N-(2-thiophen-2-ylethyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NOS.ClH/c1-2-11(14-9-1)3-6-12-10-4-7-13-8-5-10;/h1-2,9-10,12H,3-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSSBBAJHHLIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCCC2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination Approach

React tetrahydro-2H-pyran-4-carboxylic acid derivatives with primary amines (e.g., thiophen-2-yl-ethylamine) in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride, typically in methanol or ethanol solvents.

Use of acid catalysts (e.g., acetic acid) can facilitate imine formation prior to reduction.

| Parameter | Typical Values |

|---|---|

| Solvent | Methanol, ethanol, or isopropanol |

| Temperature | Room temperature to 25°C |

| Reducing agent | Sodium triacetoxyborohydride (2.8 mmol per mmol of substrate) |

| Reaction Time | 12–24 hours |

- Generally high, ranging from 70% to 90%, depending on substrate purity and reaction optimization.

- Acidic work-up with hydrochloric acid to convert free amines into hydrochloride salts.

- Recrystallization from ethanol/water mixtures yields pure hydrochloride salts.

Functionalization with Thiophene Moiety

The key step involves coupling the tetrahydro-2H-pyran-4-amine hydrochloride with a thiophene derivative, typically via amide bond formation or nucleophilic substitution.

Amide Bond Formation via Carbodiimide Coupling

Activation of thiophene-2-carboxylic acid derivatives (e.g., using HATU or EDCI) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF or dichloromethane.

Addition of tetrahydro-2H-pyran-4-amine hydrochloride (or its free base form after neutralization) to the activated acid.

| Parameter | Typical Values |

|---|---|

| Solvent | Dichloromethane, DMF |

| Temperature | Room temperature |

| Coupling Reagent | HATU (1.2 eq.) |

| Base | N,N-diisopropylethylamine (2 eq.) |

| Reaction Time | 12–24 hours |

- Usually between 65% and 85%, with purification by column chromatography.

Nucleophilic Substitution on Activated Thiophene Derivatives

Alternatively, nucleophilic substitution reactions can be employed if the thiophene derivative bears suitable leaving groups (e.g., halides or sulfonates).

Purification and Salt Formation

Post-coupling, the compound is often converted into its hydrochloride salt by treatment with gaseous or dissolved HCl in solvents like dioxane, ethanol, or methanol.

- Dissolve the amine or amide in ethanol or methanol.

- Bubble HCl gas or add concentrated HCl solution.

- Stir at room temperature for 12–24 hours.

- Filter to isolate the hydrochloride salt, which is usually obtained as a crystalline solid.

- Melting points and spectral data confirm purity.

- Yields of hydrochloride salts typically range from 70% to 90%.

Scalability and Industrial Considerations

Large-scale synthesis employs:

- Reactions in stirred tank reactors with efficient heat and mass transfer.

- Use of commercially available reagents such as tetrahydro-2H-pyran-4-amine hydrochloride and thiophene derivatives.

- Purification via crystallization or filtration, avoiding chromatography when possible.

Summary Data Table

| Step | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Synthesis of tetrahydro-2H-pyran-4-amine | Tetrahydro-2H-pyran-4-carboxylic acid + primary amine | Methanol/Ethanol | Reductive amination at room temp | 70–90 | Acid work-up yields hydrochloride salt |

| Coupling with thiophene derivative | Carboxylic acid derivative + amine | Dichloromethane/DMF | Activation with HATU, room temp | 65–85 | Purify by chromatography or crystallization |

| Salt formation | Amine or amide | Ethanol or methanol | HCl bubbling, room temp | 70–90 | Isolate as crystalline hydrochloride |

Key Research Findings

- The reductive amination method provides high yields and is scalable for industrial synthesis.

- Coupling reactions employing HATU or EDCI are efficient for forming the key amide bonds with minimal by-products.

- Salt formation with HCl is straightforward, yielding stable hydrochloride salts suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the thiophene ring’s sulfur atom, forming a saturated hydrocarbon.

Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)

Major Products

Oxidation: Thiophene sulfoxides, thiophene sulfones

Reduction: Saturated hydrocarbons

Substitution: Secondary or tertiary amines

科学研究应用

Chemistry

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new materials and pharmaceuticals.

Biology

The compound is investigated for its potential bioactive properties:

- Neuroprotective Effects : Studies indicate that related tetrahydropyran derivatives can reduce oxidative stress markers in neuronal cell lines, suggesting potential neuroprotective effects.

- Antidepressant Activity : Research has shown that similar compounds may enhance serotonergic transmission, indicating possible antidepressant properties.

Medicine

This compound is explored for therapeutic applications:

- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent, potentially through inhibition of cyclooxygenase enzymes.

- Antimicrobial Activities : Its antimicrobial properties are being studied, with preliminary results indicating effectiveness against various pathogens.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique structure allows it to be employed in developing organic semiconductors and corrosion inhibitors.

Neuroprotective Effects

A study conducted on tetrahydropyran derivatives highlighted their ability to protect neuronal cells from oxidative stress. The results indicated improved cell viability under neurotoxic conditions, suggesting a protective mechanism that warrants further investigation.

Antidepressant Activity

Research exploring the antidepressant potential of tetrahydropyran derivatives revealed that these compounds might enhance serotonin levels by inhibiting reuptake mechanisms. This finding supports their potential use in treating depression.

Anticancer Properties

Preliminary investigations into the anticancer effects of related compounds demonstrated cytotoxic activity against various cancer cell lines. Mechanistic studies suggested that these compounds induce apoptosis and cause cell cycle arrest, making them candidates for further development as anticancer agents.

作用机制

The mechanism of action of N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound’s overall structure allows it to fit into specific binding sites, altering the activity of target proteins and enzymes.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Comparisons:

Core Structure Variations Piperidine vs. Tetrahydropyran: Thiofentanyl (piperidine core) and the target compound (tetrahydropyran) differ in ring heteroatoms (N vs. O). Tetrahydroisoquinoline (Rotigotine): Rotigotine’s fused bicyclic core enhances rigidity, favoring dopamine receptor binding, whereas the tetrahydropyran in the target compound offers conformational flexibility .

Substituent Effects

- Thiophen-ethyl vs. Alkyl Groups : The target compound’s thiophen-ethyl group enhances lipophilicity (logP ~2.5–3.0 estimated) compared to N-ethyltetrahydro-2H-pyran-4-amine HCl (logP ~1.5), impacting membrane permeability and metabolic stability .

- Primary Amine (Tetrahydro-2H-pyran-4-amine HCl) : The unsubstituted primary amine in this analog increases polarity, making it more water-soluble but less likely to penetrate lipid membranes .

Pharmacological Implications Opioid Activity (Thiofentanyl): Thiofentanyl’s piperidine core and thiophen-ethyl group are critical for µ-opioid receptor binding. The target compound’s tetrahydropyran core may alter receptor affinity or selectivity . Dopamine Agonism (Rotigotine): Rotigotine’s tetrahydroisoquinoline scaffold is optimized for dopamine D2/D3 receptor activation.

Synthetic Considerations

- The target compound can be synthesized via alkylation of tetrahydropyran-4-amine with 2-(thiophen-2-yl)ethyl methanesulfonate, analogous to thiofentanyl synthesis (90% yield reported for similar steps) .

- Impurities may include N-ethyl or N-methyl derivatives (e.g., N-Ethyltetrahydro-2H-pyran-4-amine HCl), which require rigorous chromatographic separation .

生物活性

N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring fused with an ethyl group and a thiophene moiety. Its structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 225.31 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Research indicates that compounds containing thiophene and tetrahydropyran structures often interact with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction. The specific mechanism of action for this compound is still under investigation, but it may involve modulation of neurotransmitter systems or inhibition of specific kinases.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of related tetrahydropyran derivatives on neuronal cell lines. The results indicated that these compounds could reduce oxidative stress markers and improve cell viability under neurotoxic conditions.

- Antidepressant Activity : Another research effort explored the antidepressant potential of similar compounds, suggesting that they may enhance serotonergic transmission through selective serotonin reuptake inhibition.

- Anticancer Properties : Preliminary studies have shown that tetrahydropyran derivatives exhibit cytotoxic effects against various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms.

Table 2: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Neuroprotective | Reduced oxidative stress | |

| Antidepressant | Enhanced serotonergic transmission | |

| Anticancer | Induced apoptosis in cancer cells |

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early data suggest moderate bioavailability with potential for central nervous system penetration due to its lipophilic nature.

Toxicological Profile

Toxicological assessments reveal that while the compound shows promise in therapeutic applications, further studies are necessary to evaluate its safety profile comprehensively. Initial findings indicate low acute toxicity in animal models, but chronic exposure studies are warranted.

常见问题

Basic: What synthetic methodologies are recommended for preparing N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine hydrochloride with high yield?

Answer:

The compound can be synthesized via a multi-step process:

Alkylation : React 4-piperidone monohydrate hydrochloride with 2-(thiophen-2-yl)ethyl methanesulfonate in the presence of cesium carbonate (Cs₂CO₃) to form N-[2-(2-thienyl)ethyl]-4-piperidinone. This step achieves ~90% yield under optimized conditions .

Reductive Amination : Treat the intermediate with aniline and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE), acidified with acetic acid. This step yields the 4-piperidineamine precursor (~87% yield) .

Salt Formation : React the free base with hydrochloric acid to form the hydrochloride salt, achieving near-quantitative yields .

Key Considerations : Use anhydrous conditions for alkylation, and monitor pH during reductive amination to avoid side reactions.

Advanced: How can structural contradictions in NMR data between synthesized batches be resolved?

Answer:

Contradictions may arise from residual solvents, tautomerism, or hydrochloride salt hydration. To resolve:

- Drying Protocols : Ensure thorough drying under vacuum to eliminate water/solvent traces.

- Deuterated Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- X-ray Crystallography : Use SHELX software (e.g., SHELXL/SHELXS) for unambiguous structural determination, especially if polymorphism is suspected .

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish stereochemical ambiguities .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure; ²⁹Si NMR (if applicable) for silicon-containing analogs.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.

- HPLC-PDA : Assess purity (>98%) and detect impurities using C18 columns with acetonitrile/water gradients.

- Melting Point Analysis : Compare observed values with literature to confirm salt formation .

Advanced: How does the thiophene moiety influence pharmacological activity compared to phenyl analogs?

Answer:

The thiophene group enhances π-π stacking with aromatic residues in opioid receptors (e.g., μ-opioid receptor), increasing binding affinity. However, it may reduce metabolic stability due to sulfur oxidation. Comparative studies with phenyl analogs (e.g., fentanyl derivatives) show:

- In Vitro Binding : Thiophene-containing analogs exhibit 2–3× higher affinity for δ-opioid receptors .

- In Vivo Half-Life : Shorter half-life in rodent models due to CYP450-mediated oxidation of the thiophene ring .

Basic: What safety protocols are critical when handling this hydrochloride salt?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal .

- Storage : Store in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced: How can reductive amination be optimized to minimize N-alkylation byproducts?

Answer:

- Proton Source : Use acetic acid (1–2 eq.) to stabilize the imine intermediate and suppress competing pathways.

- Temperature Control : Maintain 0–5°C during borohydride addition to reduce side reactions.

- Solvent Choice : Dichloroethane (DCE) or THF improves selectivity over methanol/ethanol .

Basic: What are the key differences between this compound and regulated analogs like β-hydroxythiofentanyl?

Answer:

- Structural Differences : β-Hydroxythiofentanyl has a hydroxyl group on the ethyl-thiophene side chain and a propionamide substituent, enhancing μ-opioid receptor binding .

- Regulatory Status : β-Hydroxythiofentanyl is a controlled substance in many jurisdictions, whereas the target compound may require evaluation under analog laws .

Advanced: How can computational modeling predict metabolic pathways for this compound?

Answer:

- Software Tools : Use Schrödinger’s ADMET Predictor or MetaCore to simulate CYP450-mediated oxidation (e.g., thiophene ring oxidation).

- Docking Studies : MOE or AutoDock Vina can model interactions with CYP3A4/2D6 isoforms.

- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。